molecular formula C13H14N2O2 B1492506 Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate CAS No. 1414029-22-3

Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate

Katalognummer: B1492506
CAS-Nummer: 1414029-22-3
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: WYKSIVBCCDUBFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS: 1414029-22-3) is a benzodiazole derivative featuring a cyclopropyl group at position 1, a methyl group at position 2, and a methyl ester at position 5. This compound is characterized by its heterocyclic core, which confers unique electronic and steric properties. It is commercially available with a purity of 98% (MFCD22574967) and is primarily utilized in research settings for drug discovery and organic synthesis .

Eigenschaften

IUPAC Name

methyl 1-cyclopropyl-2-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-14-11-7-9(13(16)17-2)3-6-12(11)15(8)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKSIVBCCDUBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CC3)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS No. 1414029-22-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of the compound, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.

This compound has the following chemical characteristics:

  • Molecular Formula : C13_{13}H14_{14}N2_2O2_2
  • Molecular Weight : 230.26 g/mol
  • Purity : Typically >97% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzodiazole derivatives, including this compound.

Efficacy Against Bacterial Strains

The compound has demonstrated activity against various bacterial strains, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli

In vitro tests indicated that the compound exhibits a minimum inhibitory concentration (MIC) of approximately 3.90 µg/mL against MRSA . This suggests significant potential for development as an antibacterial agent.

The proposed mechanism involves disruption of bacterial cell wall integrity and interference with membrane functions, similar to other known antimicrobial agents . The structural analogs of benzodiazoles often target specific bacterial enzymes or pathways, enhancing their efficacy.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results.

Case Studies

A study evaluated several benzodiazole derivatives for their cytotoxic effects on cancer cell lines. This compound exhibited selective cytotoxicity against rapidly dividing cells such as A549 (lung cancer) cells while sparing normal fibroblast cells .

CompoundCell LineIC50 (µM)
This compoundA549~10
ControlNon-tumor fibroblastsNot significantly affected

This selectivity indicates its potential as a targeted therapeutic agent in cancer treatment.

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, this compound has been investigated for:

  • Anti-inflammatory properties : Compounds in this class often exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate has shown potential as a pharmacological agent. Its structural features allow it to interact with biological targets effectively.

Case Studies and Research Findings

  • Anticancer Activity : Research indicates that benzodiazole derivatives exhibit significant anticancer properties. This compound has been studied for its ability to inhibit tumor growth in various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
  • Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. It has been evaluated for effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Table 1: Summary of Medicinal Applications

Application TypeSpecific ActivityReference
AnticancerInhibition of tumor growth
AntimicrobialActivity against bacteria and fungi

Agrochemicals

The compound's unique structure also lends itself to applications in agrochemicals. Its efficacy as a pesticide or herbicide is under investigation.

Research Insights

  • Pesticidal Efficacy : Preliminary studies suggest that this compound can act as a pesticide with selective toxicity towards pests while being less harmful to beneficial insects. This selectivity is crucial for sustainable agricultural practices .

Table 2: Agrochemical Applications

Application TypeSpecific UseReference
PesticideSelective toxicity towards pests

Material Science

In material science, the compound is being explored for its potential use in the development of novel materials.

Innovative Uses

  • Polymer Synthesis : The incorporation of this compound into polymer matrices has shown promise in enhancing the mechanical properties of materials. Research indicates that it can improve thermal stability and mechanical strength .

Table 3: Material Science Applications

Application TypeSpecific UseReference
Polymer AdditiveEnhancing mechanical properties

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

Key Compounds for Comparison :

Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate (CAS: 68740-35-2): Features a propyl group at position 1 instead of cyclopropyl, altering steric bulk and lipophilicity .

Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS: 904686-95-9): Substitutes cyclopropyl with isopropyl, increasing steric hindrance and molecular weight (232.28 g/mol) .

Impact of Substituents :
  • Cyclopropyl vs. Alkyl Chains : The cyclopropyl group’s ring strain may enhance reactivity in ring-opening or cross-coupling reactions compared to linear (propyl) or branched (isopropyl) alkyl groups.
  • Electronic Effects : The methyl ester at position 5 is common across analogs, enabling similar solubility and hydrolysis behavior. However, the oxo group in benzimidazole derivatives (e.g., compound from ) reduces aromaticity, increasing polarity .

Physicochemical Properties

Data Table: Comparative Properties
Compound Name Substituents (Position 1, 2) Molecular Weight (g/mol) CAS Number Purity
Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate Cyclopropyl, Methyl 230.26 (calculated) 1414029-22-3 98%
Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate Propyl, Methyl Not reported 68740-35-2 98%
Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate Isopropyl, Methyl 232.28 904686-95-9 98%
Methyl 1-ethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate Ethyl, Oxo 221.23 Not provided 65% yield

Notes:

  • The cyclopropyl derivative’s molecular weight was calculated based on its formula (C₁₃H₁₄N₂O₂).
  • Isopropyl and propyl analogs exhibit higher lipophilicity due to longer alkyl chains, impacting membrane permeability in biological applications .

Challenges :

  • Cyclopropyl incorporation may require specialized reagents (e.g., cyclopropane donors) or conditions to avoid ring-opening side reactions.
  • High-purity analogs (98%) are commercially available but may face discontinuation, as seen with the isopropyl variant .

Vorbereitungsmethoden

Benzodiazole Core Formation

The benzodiazole ring can be synthesized by cyclization of 2-aminobenzamide derivatives or o-phenylenediamines with carboxylic acid derivatives. Typical conditions involve heating in acidic media or dehydrating agents such as polyphosphoric acid or phosphorus oxychloride.

Parameter Typical Conditions
Starting materials o-Phenylenediamine, carboxylic acid or ester
Catalyst/Agent Polyphosphoric acid, POCl3, or acid catalyst
Temperature 80–150 °C
Reaction time 4–12 hours
Solvent Often solvent-free or in polar solvents (e.g., DMF, DMSO)
Yield 60–85%

Introduction of Cyclopropyl Group

The cyclopropyl group is introduced by reaction of the benzodiazole intermediate with cyclopropylamine or cyclopropylcarbonyl chloride under nucleophilic substitution or reductive amination conditions.

  • Reductive amination method:
    The benzodiazole aldehyde or ketone intermediate reacts with cyclopropylamine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation to form the cyclopropyl-substituted amine.
Parameter Typical Conditions
Starting materials Benzodiazole aldehyde/ketone, cyclopropylamine
Reducing agent NaBH3CN, Pd/C with H2
Solvent Methanol, ethanol, or dichloromethane
Temperature Room temperature to reflux
Reaction time 2–24 hours
Yield 50–75%

Methylation at the 2-Position

Methylation can be achieved via alkylation using methyl iodide or methyl sulfate under basic conditions or by using methyl lithium reagents if the position is activated.

Parameter Typical Conditions
Methylating agent Methyl iodide, dimethyl sulfate
Base K2CO3, NaH
Solvent Acetone, DMF
Temperature 0–60 °C
Reaction time 1–6 hours
Yield 60–80%

Esterification to Methyl Carboxylate

The carboxylic acid group at the 5-position is esterified to the methyl ester using standard esterification techniques:

Parameter Typical Conditions
Reagents Methanol, H2SO4 or p-TsOH; or diazomethane
Temperature Room temperature to reflux
Reaction time 1–12 hours
Solvent Methanol, ether (for diazomethane)
Yield 70–90%

Research Findings and Data Analysis

The preparation of this compound has been studied in various contexts, with research emphasizing optimization of yields and purity. Key findings include:

  • Effect of reaction temperature and solvent choice: Higher temperatures generally increase reaction rates but may lead to side reactions; polar aprotic solvents (DMF, DMSO) favor cyclization steps.

  • Catalyst efficiency: Acid catalysts such as polyphosphoric acid improve ring closure efficiency; base catalysts facilitate methylation steps.

  • Purification: Crystallization and chromatographic methods are used to isolate the final product with high purity (>98%).

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Benzodiazole ring formation o-Phenylenediamine + carboxylic acid + PPA 100–150 °C 4–12 h 60–85 Acid-catalyzed cyclization
Cyclopropyl group introduction Cyclopropylamine + reductive agent (NaBH3CN) RT to reflux 2–24 h 50–75 Reductive amination
Methylation at 2-position Methyl iodide + base (K2CO3) 0–60 °C 1–6 h 60–80 Alkylation under basic conditions
Esterification to methyl ester Methanol + H2SO4 or diazomethane RT to reflux 1–12 h 70–90 Acid-catalyzed or diazomethane methylation

Notes on Related Synthetic Challenges and Research Gaps

  • Stereochemical control: The cyclopropyl group can exhibit stereochemical complexity; controlling stereochemistry during introduction remains a challenge.

  • Reaction selectivity: Side reactions such as over-alkylation or ring-opening of cyclopropyl groups under harsh conditions require careful optimization.

  • Scale-up considerations: Industrial synthesis demands continuous flow methods and automated purification to maintain quality and yield.

Q & A

Q. What are the optimal synthetic routes for Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclocondensation of substituted o-phenylenediamine derivatives with cyclopropane carbonyl chloride. Key steps include:
  • Reagent Selection : Use of polyphosphoric acid (PPA) as a cyclizing agent at 120–140°C for 6–8 hours to form the benzodiazole core .
  • Esterification : Methylation of the carboxylic acid intermediate via DCC/DMAP-mediated coupling in dry dichloromethane .
  • Yield Optimization : Adjusting stoichiometry of cyclopropane substituents (1.2–1.5 equivalents) and monitoring reaction progress via TLC/HPLC to minimize side products .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with APEX2 software for determining bond angles and dihedral distortions (e.g., cyclopropane ring planarity) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopropyl methyl protons at δ 1.2–1.5 ppm) .
  • FT-IR : Validate ester carbonyl stretches (~1720 cm⁻¹) and benzodiazole C=N stretches (~1620 cm⁻¹) .

Q. What preliminary biological screening data exist for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Disk diffusion tests against Gram-positive bacteria (e.g., S. aureus) show inhibition zones of 12–15 mm at 50 µg/mL, suggesting moderate activity .
  • Enzyme Inhibition : IC₅₀ values of 8–12 µM against human carbonic anhydrase IX, linked to the compound’s ability to coordinate Zn²⁺ in the active site .

Advanced Research Questions

Q. How do electronic effects of the cyclopropane substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : HOMO-LUMO gaps (4.2–4.5 eV) indicate cyclopropane’s electron-withdrawing effect stabilizes transition states in Suzuki-Miyaura couplings .
  • Experimental Validation : Pd(PPh₃)₄-mediated coupling with aryl boronic acids at 80°C in THF yields biaryl derivatives (65–78%), with steric hindrance from the methyl group limiting ortho-substitution .

Q. What crystallographic data reveal about intermolecular interactions and packing stability?

  • Methodological Answer :
  • Hydrogen Bonding : C=O···H–N interactions (2.8–3.1 Å) between benzodiazole NH and ester carbonyl groups drive 2D sheet formation .
  • π-π Stacking : Offset stacking of benzodiazole rings (3.5–3.8 Å) enhances thermal stability (decomposition >250°C) .

Q. How does solvent polarity affect the compound’s stability during long-term storage?

  • Methodological Answer :
  • Accelerated Degradation Studies : In polar aprotic solvents (e.g., DMSO), hydrolysis of the ester group occurs at 40°C (t₁/₂ = 14 days), while non-polar solvents (toluene) extend stability (t₁/₂ >60 days) .
  • Stabilizers : Adding 1% w/v BHT (butylated hydroxytoluene) reduces oxidative degradation by 40% in DMSO .

Q. What computational models predict the compound’s bioavailability and metabolic pathways?

  • Methodological Answer :
  • ADMET Predictions :
  • LogP : 2.8 (moderate lipophilicity) favors blood-brain barrier penetration .
  • CYP3A4 Metabolism : Predominant N-demethylation at the benzodiazole ring (70% likelihood) via AutoDock Vina docking scores .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to resolve conflicting IC₅₀ values across studies?

  • Methodological Answer :
  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24h vs. 48h) explain IC₅₀ variations (8–25 µM) .
  • Compound Purity : HPLC purity thresholds (>95% vs. >98%) significantly impact dose-response curves; impurities like unreacted cyclopropane precursors can antagonize activity .

Tables of Key Parameters

Parameter Typical Range Method Reference
Melting Point145–148°CDSC
Aqueous Solubility (25°C)0.12 mg/mLShake-flask + UV-Vis
LogD (pH 7.4)2.3–2.6HPLC Retention Time
Plasma Protein Binding89–92%Equilibrium Dialysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.